molecular formula C16H10ClN3OS2 B2479589 5-[(4-Chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one CAS No. 1019138-34-1

5-[(4-Chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one

Cat. No. B2479589
CAS RN: 1019138-34-1
M. Wt: 359.85
InChI Key: UKTFIDQLEXEKOV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups including a chlorophenyl group, a sulfanylidene group, and a triazatricyclo group. These groups suggest that the compound could have interesting chemical properties and potential applications .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants used. The presence of a chlorophenyl group and a sulfanylidene group suggests that it could undergo a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a chlorophenyl group could make the compound relatively non-polar and lipophilic .

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Zamaraeva et al. (2016) explored the synthesis of N-aryl- and N,N-diethyl-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0^2,7]trideca-2,4,6-triene-13-carboxamides, emphasizing the importance of such compounds in chemical synthesis and structural analysis (Zamaraeva et al., 2016).

Antimicrobial Activity

  • Sah et al. (2014) conducted research on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, indicating its potential antimicrobial applications (Sah et al., 2014).

Molecular Docking Studies

  • Al-Hourani et al. (2015) performed docking studies on the crystal structure of two tetrazole derivatives including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole. Such studies are crucial for understanding the molecular interactions and potential applications in drug design (Al-Hourani et al., 2015).

Conformational Analysis

  • A novel class of conformationally constrained, masked cysteines was synthesized by Clerici et al. (1999), showcasing the utility of these compounds in the study of molecular conformations and potential drug development (Clerici et al., 1999).

Synthesis and Evaluation for Biological Activity

  • Abdelghani et al. (2017) synthesized and evaluated new pyrimidines and condensed pyrimidines derived from 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile for their biological activities, demonstrating the relevance of these compounds in medicinal chemistry and drug discovery (Abdelghani et al., 2017).

Rearrangement Studies

  • Grimme and Krauthäuser (1997) studied the degenerate Cope rearrangement of Tetracyclo[7.3.1.0^2,8.0^4,12]trideca-5,10-diene, which can provide insights into the dynamic behavior of similar molecular structures (Grimme & Krauthäuser, 1997).

Crystallography and Molecular Modeling

  • Kuruvilla et al. (2018) conducted vibrational spectroscopic and quantum mechanical studies of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4] diazepine, offering valuable insights into the molecular structure and properties of similar compounds (Kuruvilla et al., 2018).

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,10,12-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS2/c17-10-5-3-9(4-6-10)8-20-15(21)13-12(19-16(20)22)11-2-1-7-18-14(11)23-13/h1-7,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAFTKXKLJOJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC3C2=NC(=S)N(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one

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